molecular formula C7H9Cl3O B173153 1,1,7-trichlorohept-1-en-3-one CAS No. 158355-41-0

1,1,7-trichlorohept-1-en-3-one

Cat. No.: B173153
CAS No.: 158355-41-0
M. Wt: 215.5 g/mol
InChI Key: YTMNPJGKBMARFZ-UHFFFAOYSA-N
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Description

1,1,7-trichlorohept-1-en-3-one is an organic compound with the molecular formula C7H9Cl3O .

Scientific Research Applications

1,1,7-trichlorohept-1-en-3-one has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of pyrazole herbicides.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,7-trichlorohept-1-en-3-one can be synthesized through a multi-step process starting from 5-chloroamyl nitrile. The synthetic route involves the following steps :

    Hydrolysis: 5-chloroamyl nitrile is hydrolyzed to produce 5-chlorovaleric acid.

    Acylation: The 5-chlorovaleric acid is then converted to 5-chlorovaleryl chloride through acylation.

    Addition Reaction: 5-chlorovaleryl chloride undergoes an addition reaction with 1,1-dichloroethylene.

    Elimination Reaction: The final step involves an elimination reaction to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. The product is typically obtained with a purity of over 99% and a yield of approximately 85.9% .

Chemical Reactions Analysis

Types of Reactions: 1,1,7-trichlorohept-1-en-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Reduction Reactions: The ketone group can be reduced to an alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed:

    Substitution: Products include various substituted derivatives of this compound.

    Reduction: The major product is 1,1,7-trichloro-1-hepten-3-ol.

    Oxidation: The major product is 1,1,7-trichloroheptanoic acid.

Mechanism of Action

The mechanism of action of 1,1,7-trichlorohept-1-en-3-one involves its interaction with specific molecular targets and pathways . The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making it a compound of interest in both agricultural and pharmaceutical research.

Comparison with Similar Compounds

1,1,7-trichlorohept-1-en-3-one can be compared with other chlorinated ketones and related compounds :

    This compound: Similar in structure but with different reactivity and applications.

    1,1,7-Trichloro-1-hepten-3-ol: The reduced form of this compound.

    1,1,7-Trichloroheptanoic acid: The oxidized form of this compound.

The uniqueness of this compound lies in its specific reactivity and the ability to serve as a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

1,1,7-trichlorohept-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl3O/c8-4-2-1-3-6(11)5-7(9)10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMNPJGKBMARFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CC(=O)C=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446081
Record name 1,1,7-TRICHLORO-1-HEPTEN-3-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158355-41-0
Record name 1,1,7-TRICHLORO-1-HEPTEN-3-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g (0.62 mol) 5-Chlorovaleroyl chloride was added dropwise to 78.53 g (0.589 mmol) aluminium chloride in 150 ml methylene chloride at room temperature. After stirring for 1 hour, 45 ml (0.558 mol) 1,1-dichloroethylene in 25 ml methylene chloride was added dropwise. Under ice-cooling 100 ml water was added dropwise and solid material suction filtered on Celite. The filtrate was washed with water and the organic phase dried and concentrated. The residue was distilled in a rotary evaporator.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
78.53 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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